molecular formula C14H23N3O2 B1321073 N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 356068-86-5

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B1321073
M. Wt: 265.35 g/mol
InChI Key: BRZYBFNUINXZMJ-UHFFFAOYSA-N
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Patent
US08501962B2

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket, addition funnel and an air condenser were charged 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (0.25 Kg; 1.5 mole), tetrahydrofuran (3.5 L), dicyclohexyl carbodimide (0.432 Kg), 1-hydroxy benzotriazole (0.306 Kg) and stirred well for 30 minutes. To this solution, a premixed solution of TEA (0.42 L) in tetrahydrofuran (1.25 L) and 2-diethylaminoethyl amine (0.286 L; 2.04 mole) in tetrahydrofuran (1.25 L) were added successively at 25-30° C. After addition, the reaction mixture was stirred for 16 hours at 25-30° C. and the byproduct generated was removed by filtration through filtration funnel. The solvent was removed by distillation under diminished pressure. The resulting product was suspended in DM water and the pH of the slurry adjusted to 12-13 with aqueous NaOH solution. After pH adjustment, the product was extracted with ethyl acetate and washed successively organic layer with aqueous NaHCO3, saturated solution of NaCl and DM water. Organic layer was separated and ¾th of the solvent distilled under diminished pressure. The product was cooled to 0-5° C. and stirred for 2 hours, filtered and washed with chilled ethyl acetate (70 mL). The product was dried at 60° C.
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 kg
Type
reactant
Reaction Step Two
Quantity
0.432 kg
Type
reactant
Reaction Step Two
Quantity
0.306 kg
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.42 L
Type
reactant
Reaction Step Three
Quantity
0.286 L
Type
reactant
Reaction Step Three
Quantity
1.25 L
Type
solvent
Reaction Step Three
Quantity
1.25 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=O)[C:4]=1[CH3:12])=[O:2].C1(N=C=NC2CCCCC2)CCCCC1.ON1C2C=CC=CC=2N=N1.[CH2:38]([N:40]([CH2:44][CH3:45])[CH2:41][CH2:42][NH2:43])[CH3:39]>O1CCCC1>[CH2:38]([N:40]([CH2:44][CH3:45])[CH2:41][CH2:42][NH:43][C:9]([C:5]1[C:4]([CH3:12])=[C:3]([CH:1]=[O:2])[NH:7][C:6]=1[CH3:8])=[O:11])[CH3:39]

Inputs

Step One
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.25 kg
Type
reactant
Smiles
C(=O)C1=C(C(=C(N1)C)C(=O)O)C
Name
Quantity
0.432 kg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.306 kg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
3.5 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
TEA
Quantity
0.42 L
Type
reactant
Smiles
Name
Quantity
0.286 L
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
1.25 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.25 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred well for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a thermometer pocket, addition funnel and an air condenser
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 hours at 25-30° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the byproduct generated was removed by filtration through filtration funnel
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under diminished pressure
EXTRACTION
Type
EXTRACTION
Details
After pH adjustment, the product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively organic layer with aqueous NaHCO3, saturated solution of NaCl and DM water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
¾th of the solvent distilled under diminished pressure
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with chilled ethyl acetate (70 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried at 60° C.

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.